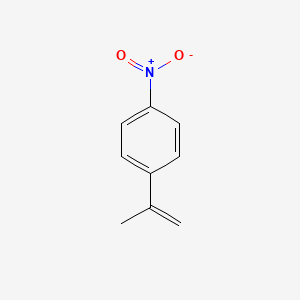
Hexakis(1H,1H-perfluorooctyloxy)phosphazene
Overview
Description
Hexakis(1H,1H-perfluorooctyloxy)phosphazene is an organophosphazene compound . It is a colorless, viscous liquid that is used as a reagent in organic synthesis . It has applications as a protective agent for biomolecules and as an enzyme inhibitor .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of this compound is C48H12F90N3O6P3 . The molecular weight is 2529.4 g/mol . The structure is complex, with a large number of fluorine atoms attached to the phosphazene core via octyloxy linkers .Physical And Chemical Properties Analysis
This compound is a colorless, viscous liquid . It has a molecular weight of 2529.4 g/mol . The compound has a complex structure with a large number of fluorine atoms .Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluorooctyloxy)phosphazene is not well understood, but it is believed to involve the interaction of its fluorinated alkyl chains with the surrounding environment. The hydrophobic nature of this compound allows it to interact with hydrophobic surfaces, such as cell membranes and lipid bilayers, altering their properties and functions. This compound has also been shown to interact with proteins and enzymes, affecting their activity and stability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but some studies have suggested that it may have toxic effects on cells and tissues. This compound has been shown to induce oxidative stress and inflammation in cells, leading to cell death and tissue damage. However, more research is needed to fully understand the potential toxic effects of this compound and its safe use in biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using Hexakis(1H,1H-perfluorooctyloxy)phosphazene in lab experiments include its excellent thermal stability, chemical resistance, and hydrophobicity, which make it an ideal material for surface modification and functionalization. This compound can also be easily synthesized and modified to obtain materials with different properties and functions. However, the limitations of using this compound in lab experiments include its potential toxicity and limited biocompatibility, which may affect its use in biomedical applications.
Future Directions
There are several future directions for the research and development of Hexakis(1H,1H-perfluorooctyloxy)phosphazene, including:
1. The synthesis of this compound with different functional groups and properties to expand its potential applications in various scientific fields.
2. The investigation of the mechanism of action of this compound and its potential toxic effects on cells and tissues.
3. The development of safe and biocompatible this compound-based materials for biomedical applications, such as drug delivery, imaging, and tissue engineering.
4. The exploration of this compound as a building block for the synthesis of functional nanomaterials with precise control over their size, shape, and surface properties.
5. The investigation of the environmental impact of this compound and its potential role in pollution and toxicity.
Synthesis Methods
The synthesis of Hexakis(1H,1H-perfluorooctyloxy)phosphazene involves the reaction of hexachlorocyclotriphosphazene with 1H,1H-perfluorooctanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound with a yield of up to 80%. The synthesis of this compound can be further modified by changing the reaction conditions, such as the temperature, reaction time, and type of catalyst, to obtain this compound with different properties.
Scientific Research Applications
Hexakis(1H,1H-perfluorooctyloxy)phosphazene has been extensively studied for its potential applications in various scientific fields, including materials science, nanotechnology, and biomedicine. In materials science, this compound has been used as a surface modifier to enhance the properties of polymers, metals, and ceramics. The hydrophobic nature of this compound allows it to form a self-assembled monolayer on the surface of these materials, improving their mechanical strength, thermal stability, and corrosion resistance.
In nanotechnology, this compound has been used as a building block for the synthesis of functional nanomaterials, such as nanoparticles, nanotubes, and nanostructured films. The cage-like structure of this compound provides a unique template for the formation of these nanomaterials with precise control over their size, shape, and surface properties.
In biomedicine, this compound has been investigated for its potential applications in drug delivery, imaging, and tissue engineering. The hydrophobic nature of this compound allows it to encapsulate hydrophobic drugs and target them to specific cells or tissues. The cage-like structure of this compound also provides a platform for the conjugation of targeting ligands and imaging agents, enabling the development of multifunctional drug delivery systems.
Safety and Hazards
Hexakis(1H,1H-perfluorooctyloxy)phosphazene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H12F90N3O6P3/c49-7(50,13(61,62)19(73,74)25(85,86)31(97,98)37(109,110)43(121,122)123)1-142-148(143-2-8(51,52)14(63,64)20(75,76)26(87,88)32(99,100)38(111,112)44(124,125)126)139-149(144-3-9(53,54)15(65,66)21(77,78)27(89,90)33(101,102)39(113,114)45(127,128)129,145-4-10(55,56)16(67,68)22(79,80)28(91,92)34(103,104)40(115,116)46(130,131)132)141-150(140-148,146-5-11(57,58)17(69,70)23(81,82)29(93,94)35(105,106)41(117,118)47(133,134)135)147-6-12(59,60)18(71,72)24(83,84)30(95,96)36(107,108)42(119,120)48(136,137)138/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLMFELZHDEELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H12F90N3O6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379363 | |
| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186043-52-7 | |
| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexakis(1H,1H-perfluorooctyloxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B3048858.png)